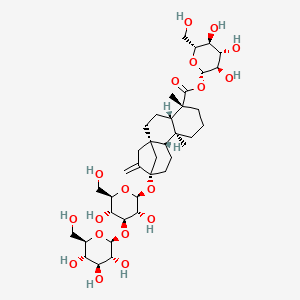
Rebaudioside G
Übersicht
Beschreibung
Rebaudioside G ist ein Steviolglykosid, ein natürlicher Süßstoff, der aus den Blättern der Pflanze Stevia rebaudiana gewonnen wird. Es ist eines von mehreren Glykosiden, die in Steviablättern vorkommen und für ihre intensive Süße und ihren niedrigen Kaloriengehalt bekannt sind. This compound zeichnet sich insbesondere durch seine hohe Süßintensität und seinen minimalen Nachgeschmack aus, was es zu einer beliebten Wahl für die Verwendung in Lebensmittel- und Getränkeprodukten als Zuckerersatz macht .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Rebaudioside G kann durch enzymatische Glykosylierung anderer Steviolglykoside, wie z. B. Rebaudioside A, synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von Glykosyltransferase-Enzymen, die Glucoseeinheiten auf das Steviol-Grundgerüst übertragen . Die Reaktionsbedingungen umfassen typischerweise eine gepufferte wässrige Lösung, einen optimalen pH-Wert und die Temperatur, um die Enzymaktivität und -stabilität zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die Extraktion von Steviolglykosiden aus Steviablättern, gefolgt von der Reinigung und enzymatischen Umwandlung. Der Extraktionsprozess verwendet in der Regel Lösungsmittel wie Wasser oder Ethanol, um die Glykoside zu isolieren. Der gereinigte Extrakt wird dann einer enzymatischen Glykosylierung unterzogen, um andere Steviolglykoside in this compound umzuwandeln .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Rebaudioside G unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen in this compound modifizieren, wodurch sich sein Süßprofil verändert.
Substitution: Substitutionsreaktionen können an den glykosidischen Bindungen auftreten, wobei eine Zuckergruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen zur Katalyse von Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und Reaktionszeiten, um die gewünschten Produkte zu erhalten .
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen gebildeten Produkte sind modifizierte Steviolglykoside mit verändertem Süßprofil und Stabilität. Diese Produkte können verwendet werden, um die sensorischen Eigenschaften von Lebensmittel- und Getränkeprodukten zu verbessern .
Wissenschaftliche Forschungsanwendungen
Rebaudioside G hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und der Stabilität von glykosidischen Bindungen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf Stoffwechselwege und seines Potenzials als natürlicher Süßstoff bei diätetischen Interventionen.
Medizin: Wird auf seine potenziellen Vorteile bei der Behandlung von Diabetes und Fettleibigkeit untersucht, da es einen niedrigen Kaloriengehalt und minimale Auswirkungen auf den Blutzuckerspiegel hat.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Interaktion mit Süßgeschmacksrezeptoren auf der Zunge ausWenn this compound an diese Rezeptoren bindet, löst es einen Signaltransduktionsweg aus, der zur Wahrnehmung von Süße führt . Darüber hinaus kann this compound Stoffwechselwege beeinflussen, indem es die Freisetzung von Hormonen wie Glucagon-like Peptide-1 (GLP-1) moduliert, die eine Rolle bei der Glukosehomöostase spielen .
Wirkmechanismus
Rebaudioside G exerts its effects primarily through its interaction with sweet taste receptors on the tongueWhen this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness . Additionally, this compound may influence metabolic pathways by modulating the release of hormones like glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
Rebaudioside G wird mit anderen Steviolglykosiden verglichen, wie z. B.:
Rebaudioside A: Bekannt für seine hohe Süßintensität, hat aber einen ausgeprägteren Nachgeschmack als this compound.
Rebaudioside D: Ähnlich süß wie this compound, aber unter bestimmten Bedingungen weniger stabil.
Steviosid: Weniger süß als this compound und hat einen bitteren Nachgeschmack.
This compound zeichnet sich durch sein ausgewogenes Süßprofil und seinen minimalen Nachgeschmack aus, was es zu einer bevorzugten Wahl für verschiedene Anwendungen macht.
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPSCKUJXYCMPR-GXTBKCSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347273 | |
| Record name | Rebaudioside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127345-21-5 | |
| Record name | Rebaudioside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Rebaudioside G and where is it found?
A1: this compound is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana plant. [] This plant is commonly known as Stevia and is used commercially for its sweetening properties.
Q2: What other compounds are found alongside this compound in Stevia rebaudiana?
A2: The research abstract mentions that besides this compound, other diterpene glycosides like Rebaudiosides R, S, and D, as well as Dulcoside B, and 13-[(2-O-β-d-xylopyranosyl-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid β-d-glucopyranosyl ester, were also identified in the studied Stevia rebaudiana extract. [] Additionally, eugenol diglucoside was also found. []
Q3: Was the structure of this compound confirmed in this study?
A3: While the study mentions identifying this compound, it focuses on characterizing two novel compounds, Rebaudiosides R and S. [] The structure of Rebaudioside D was confirmed through X-ray diffraction, but there's no mention of similar confirmation for this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1342830.png)








![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1342847.png)



